![molecular formula C9H13NO2 B1677969 p-Phenetidine, 3-methoxy- CAS No. 19782-77-5](/img/structure/B1677969.png)
p-Phenetidine, 3-methoxy-
Overview
Description
“p-Phenetidine, 3-methoxy-” is a bioactive chemical . It is a chemical compound with the molecular formula C9H13NO2 . It is used as an intermediate in the synthesis of pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of “p-Phenetidine, 3-methoxy-” consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 167.09 and the molecular weight is 167.208 .
Physical And Chemical Properties Analysis
The physical and chemical properties of p-Phenetidine (which is closely related to “p-Phenetidine, 3-methoxy-”) are as follows :
Scientific Research Applications
Chemical Synthesis
“4-ethoxy-3-methoxyaniline” is used in various areas of research including chemical synthesis . It can be used as a building block in the synthesis of more complex molecules. Its molecular weight is 167.21 .
Proteomics Research
This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Liquid Crystal Supramolecular Systems
“4-ethoxy-3-methoxyaniline” has been used in the synthesis of novel hydrogen-bonded liquid crystals (HBLCs) . These HBLCs are prepared with Schiff base proton acceptors containing 8 and 18 carbons in the alkyl chain and the proton donor with 4-substituted benzoic acids . All the compounds exhibit smectic A mesophases .
Thermal Stability Research
It is interesting to note that the ethoxy-substituted HBLCs exhibit a wide range of thermal stability . This makes “4-ethoxy-3-methoxyaniline” a valuable compound in studying and understanding thermal properties of materials.
Quantum Chemical Modeling
Quantum chemical modeling studies on these molecules revealed the reduction in the HOMO–LUMO energy gap by approximately 0.3 eV for oxy-containing compounds, making them more chemically reactive by donating electrons (+I) into the aromatic cores . This shows the potential of “4-ethoxy-3-methoxyaniline” in quantum chemistry research.
Material Science
The compound is also used in material science research . Material science involves the discovery and design of new materials, with an emphasis on solids.
Safety and Hazards
p-Phenetidine has high renal toxicity and it is believed to be responsible for the adverse effects that led to the withdrawal of phenacetin and bucetin from pharmaceutical use . It is also a possible mutagen . The safety data sheet for p-Phenetidine indicates that it is harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction .
properties
IUPAC Name |
4-ethoxy-3-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-12-8-5-4-7(10)6-9(8)11-2/h4-6H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXMYSBFKDQWQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173491 | |
Record name | p-Phenetidine, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Phenetidine, 3-methoxy- | |
CAS RN |
19782-77-5 | |
Record name | p-Phenetidine, 3-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019782775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Phenetidine, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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